molecular formula C26H21FN6O5S B2573894 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 901736-63-8

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2573894
CAS RN: 901736-63-8
M. Wt: 548.55
InChI Key: VVEIMESJHMUISY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a nitrophenyl group, a thioacetamide group, and a fluoro-methylphenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized using multicomponent reactions . For example, triazoloquinazoline derivatives can be synthesized using a Biginelli-like reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline ring system is a fused ring structure that includes a triazole ring (a five-membered ring with two nitrogen atoms) and a quinazoline ring (a fused six-membered benzene ring and a five-membered ring with two nitrogen atoms) .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The nitro group could potentially be reduced to an amine, and the thioacetamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged groups .

Scientific Research Applications

Anticancer Activity

The compound, being a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, may have potential anticancer activity . The exact mechanism of action and the types of cancer it could potentially treat are not specified in the available resources.

Antimicrobial Activity

The compound may also exhibit antimicrobial activity . This suggests that it could be used in the development of new antimicrobial drugs. The specific microbes it is effective against are not mentioned in the available resources.

Analgesic and Anti-inflammatory Activity

The compound may have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential applications in the treatment of conditions involving pain and inflammation.

Antioxidant Activity

The compound may also have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antiviral Activity

The compound may exhibit antiviral activity . This suggests that it could be used in the development of new antiviral drugs. The specific viruses it is effective against are not mentioned in the available resources.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The specific enzymes it inhibits are not mentioned in the available resources.

Future Directions

The future directions for this compound could include further studies to determine its properties and potential applications. This could involve laboratory experiments to test its reactivity, stability, and biological activity .

properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O5S/c1-14-4-7-16(10-19(14)27)28-23(34)13-39-26-29-20-12-22(38-3)21(37-2)11-18(20)25-30-24(31-32(25)26)15-5-8-17(9-6-15)33(35)36/h4-12H,13H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEIMESJHMUISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

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